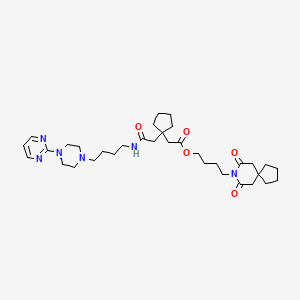
Buspirone EP Impurity J
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The preparation of Buspirone EP Impurity J involves synthetic routes and reaction conditions that are specific to its chemical structure. The compound is synthesized through a series of chemical reactions that involve the formation of its unique spirodimer structure. The industrial production methods for this compound are not widely documented, but it is typically produced in specialized laboratories that focus on the synthesis of pharmaceutical impurities .
Chemical Reactions Analysis
Buspirone EP Impurity J undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common reagents used in oxidation reactions include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound. Common reagents used in reduction reactions include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents used in substitution reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Buspirone EP Impurity J has several scientific research applications, including:
Mechanism of Action
Comparison with Similar Compounds
Buspirone EP Impurity J can be compared with other similar compounds, including:
Buspirone EP Impurity E: This compound is another impurity of Buspirone with a different chemical structure.
Buspirone EP Impurity F: This compound is an open-ring dimer impurity of Buspirone.
Buspirone EP Impurity G: This compound is a related compound of Buspirone with a different molecular formula.
This compound is unique due to its specific spirodimer structure and its role as an impurity standard for Buspirone .
Properties
Molecular Formula |
C34H52N6O5 |
|---|---|
Molecular Weight |
624.8 g/mol |
IUPAC Name |
4-(7,9-dioxo-8-azaspiro[4.5]decan-8-yl)butyl 2-[1-[2-oxo-2-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butylamino]ethyl]cyclopentyl]acetate |
InChI |
InChI=1S/C34H52N6O5/c41-28(35-14-5-6-17-38-19-21-39(22-20-38)32-36-15-9-16-37-32)24-33(10-1-2-11-33)27-31(44)45-23-8-7-18-40-29(42)25-34(26-30(40)43)12-3-4-13-34/h9,15-16H,1-8,10-14,17-27H2,(H,35,41) |
InChI Key |
PZLBQQSARKPZGH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)CC(=O)N(C(=O)C2)CCCCOC(=O)CC3(CCCC3)CC(=O)NCCCCN4CCN(CC4)C5=NC=CC=N5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















